Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
CAS No.: 272130-60-6
VCID: VC7412243
Molecular Formula: C8H10O3S
Molecular Weight: 186.23
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene class, which is a group of five-membered heterocyclic compounds containing sulfur. Despite its potential applications in organic synthesis and pharmaceutical chemistry, detailed information on this specific compound is limited in the available literature. This article aims to provide an overview of its structure, potential synthesis methods, and any relevant research findings based on similar compounds. Synthesis MethodsSynthesis of thiophene derivatives often involves methods like the Gewald reaction or the use of thiophene-2-carboxylate as a starting material. For Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, a potential synthesis route could involve the alkylation of thiophene-2-carboxylate with 2-hydroxyethyl halides in the presence of a base. Research FindingsWhile specific research findings on Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate are scarce, studies on similar thiophene derivatives provide insights into their reactivity and applications. For instance, thiophene derivatives are known for their biological activity and are used in the synthesis of pharmaceuticals and agrochemicals. Comparison with Similar CompoundsPotential ApplicationsThiophene derivatives are versatile compounds used in various fields, including pharmaceuticals, materials science, and organic synthesis. Their applications range from serving as intermediates in drug synthesis to being components in electronic materials. |
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CAS No. | 272130-60-6 |
Product Name | Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |
Molecular Formula | C8H10O3S |
Molecular Weight | 186.23 |
IUPAC Name | methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |
Standard InChIKey | CZULKROWRXVUNJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CS1)CCO |
Solubility | not available |
PubChem Compound | 10487789 |
Last Modified | Apr 15 2024 |
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